Mpro Inhibition Potency vs. Nirmatrelvir
SARS-CoV-2-IN-8 exhibits an IC50 of 0.75 μM against recombinant SARS-CoV-2 Mpro in a fluorescence resonance energy transfer (FRET)-based enzymatic assay . In comparison, the clinically approved covalent inhibitor Nirmatrelvir displays a significantly more potent IC50 of approximately 0.018 μM (18 nM) under similar assay conditions [1]. The covalent peptidomimetic GC376 shows an IC50 of 0.89 μM against SARS-CoV-2 Mpro, placing SARS-CoV-2-IN-8 in a comparable intermediate potency range [2]. Notably, the approximately 42-fold difference in potency between SARS-CoV-2-IN-8 and Nirmatrelvir enables the use of SARS-CoV-2-IN-8 as a moderate-potency control compound or as a starting scaffold for medicinal chemistry optimization where higher concentrations are tolerated.
| Evidence Dimension | Inhibitory potency against recombinant SARS-CoV-2 Mpro |
|---|---|
| Target Compound Data | IC50 = 0.75 μM |
| Comparator Or Baseline | Nirmatrelvir (PF-07321332): IC50 = 0.0181 ± 0.0005 μM; GC376: IC50 = 0.89 μM |
| Quantified Difference | SARS-CoV-2-IN-8 is 42-fold less potent than Nirmatrelvir; equipotent to GC376 (1.2-fold difference) |
| Conditions | FRET-based enzymatic assay using purified SARS-CoV-2 Mpro; specific buffer and substrate conditions may vary across studies |
Why This Matters
This quantitative potency differentiation informs assay design and compound selection for experiments requiring specific inhibition windows, such as high-concentration mechanistic studies or resistance profiling.
- [1] Zhao, Y., et al. (2022). Crystal structure of SARS-CoV-2 main protease in complex with protease inhibitor PF-07321332. Protein & Cell, 13(9), 689-693. doi:10.1007/s13238-021-00883-2 View Source
- [2] Ma, C., et al. (2020). Boceprevir, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease. Cell Research, 30(8), 678-692. doi:10.1038/s41422-020-0356-z View Source
